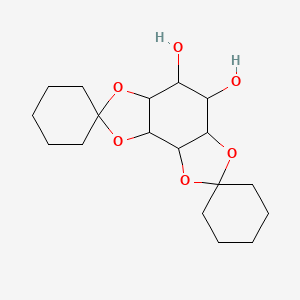

1,2:5,6-Di-o-cyclohexylidene-myo-inositol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a chemical compound with the molecular formula C18H28O6. It is a derivative of myo-inositol, a type of sugar alcohol. This compound is characterized by the presence of two cyclohexylidene groups attached to the inositol ring, which provides it with unique chemical properties. It is commonly used in various scientific research applications due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2:5,6-Di-o-cyclohexylidene-myo-inositol can be synthesized through the reaction of myo-inositol with cyclohexanone in the presence of an acid catalyst. The reaction typically involves the formation of a ketal linkage between the inositol and cyclohexanone. The process can be summarized as follows:

Starting Materials: Myo-inositol and cyclohexanone.

Catalyst: Acid catalyst such as para-toluene sulfonic acid (p-TSA) or camphorsulfonic acid (CSA).

Reaction Conditions: The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.

Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and automated systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

1,2:5,6-Di-o-cyclohexylidene-myo-inositol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketal groups back to hydroxyl groups.

Substitution: The cyclohexylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Applications De Recherche Scientifique

1,2:5,6-Di-o-cyclohexylidene-myo-inositol has a wide range of scientific research applications, including:

Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis.

Biology: The compound is used in the study of inositol metabolism and signaling pathways.

Medicine: It has potential therapeutic applications in the treatment of diseases such as diabetes and cancer.

Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol involves its ability to act as a protecting group for hydroxyl groups. By forming stable ketal linkages, it prevents unwanted reactions at these sites during chemical synthesis. In biological systems, it may interact with specific enzymes or receptors involved in inositol metabolism, thereby influencing cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,24,5-Di-o-cyclohexylidene-myo-inositol: Another derivative of myo-inositol with cyclohexylidene groups at different positions.

1,23,4-Di-o-cyclohexylidene-myo-inositol: Similar structure but with cyclohexylidene groups at the 1,2 and 3,4 positions.

1,25,6-Di-o-isopropylidene-myo-inositol: A derivative with isopropylidene groups instead of cyclohexylidene groups.

Uniqueness

1,2:5,6-Di-o-cyclohexylidene-myo-inositol is unique due to its specific substitution pattern, which provides it with distinct chemical properties. The presence of cyclohexylidene groups at the 1,2 and 5,6 positions offers enhanced stability and reactivity compared to other derivatives. This makes it particularly useful in applications requiring selective protection of hydroxyl groups.

Activité Biologique

1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a derivative of myo-inositol characterized by the substitution of cyclohexylidene groups at the 1,2 and 5,6 positions of the inositol ring. This compound has garnered attention due to its potential biological activities related to inositol metabolism and signaling pathways, which are critical in various cellular processes.

Chemical Structure and Properties

The molecular formula for this compound is C18H28O6. The unique substitution pattern enhances its stability and reactivity compared to other inositol derivatives. The cyclohexylidene groups allow for selective protection of hydroxyl groups during chemical reactions, making it a valuable compound in organic synthesis and biological research .

Insulin Signaling and Metabolic Regulation

Research indicates that this compound may influence insulin signaling pathways. Myo-inositol derivatives are known for their role in cellular processes such as:

- Insulin Sensitivity : Myo-inositol has been shown to improve insulin sensitivity, which is vital for managing conditions like metabolic syndrome and diabetes .

- Cell Proliferation : The compound may also affect cell proliferation through its involvement in signaling cascades related to growth factors .

Therapeutic Potential

The therapeutic potential of this compound extends to various health conditions:

- Diabetes : Its role in insulin signaling suggests it could be beneficial for diabetes management.

- Cancer : The modulation of metabolic pathways may have implications for cancer treatment .

While the exact mechanisms of action for this compound remain under investigation, it is believed to interact with specific receptors or enzymes involved in metabolic regulation. Further research is necessary to elucidate these interactions and identify potential therapeutic targets.

Comparative Analysis with Other Inositol Derivatives

The following table summarizes the structural features and potential applications of selected inositol derivatives:

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| This compound | Cyclohexylidene groups at 1,2 and 5,6 positions | Diabetes management, cancer therapy |

| 1,24,5-Di-o-cyclohexylidene-myo-inositol | Cyclohexylidene groups at different positions | Unknown |

| 1,25,6-Di-isopropylidene-myo-inositol | Isopropylidene groups instead of cyclohexylidene | Unknown |

Case Studies and Research Findings

Several studies have investigated the biological activity of myo-inositol derivatives:

- Insulin Sensitivity Study : A study demonstrated that myo-inositol supplementation improved insulin sensitivity in women with polycystic ovary syndrome (PCOS), suggesting similar effects may be expected from its derivatives like this compound .

- Cancer Research : Preliminary findings indicate that myo-inositol derivatives could inhibit certain cancer cell lines by modulating metabolic pathways involved in cell growth .

- Conformational Studies : Research utilizing NMR and X-ray analysis has shown that the conformational preferences of cyclitol derivatives like this compound can vary significantly between solid and solution states due to noncovalent interactions .

Propriétés

InChI |

InChI=1S/C18H28O6/c19-11-12(20)14-16(24-18(22-14)9-5-2-6-10-18)15-13(11)21-17(23-15)7-3-1-4-8-17/h11-16,19-20H,1-10H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAPESVEHHOBEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the conformational preference of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol in solution?

A1: Despite the inherent stability of chair conformations, research indicates that this compound predominantly adopts a boat conformation in solution. This preference is attributed to the formation of an intramolecular hydrogen bond between the H6 proton and the O3 oxygen atom within the cyclitol ring, stabilizing this otherwise less favorable conformation.

Q2: How does the solid-state conformation of this compound differ from its solution-state conformation?

A2: Interestingly, this compound exhibits a conformational difference between its solid and solution states. While it favors a boat conformation in solution, it adopts a chair conformation in the solid state. This shift is attributed to the influence of intermolecular CH···O hydrogen bonds present in the crystal lattice, which stabilize the chair conformation in the solid state.

Q3: What spectroscopic techniques are used to determine the structure and conformation of this compound?

A3: NMR spectroscopy, specifically 1H NMR, plays a crucial role in elucidating the structure and conformation of this compound. By analyzing the coupling constants (3JHH) between vicinal protons in the molecule, researchers can deduce the dihedral angles and subsequently determine the overall conformation. X-ray diffraction analysis of single crystals provides detailed information about the three-dimensional structure and conformation in the solid state.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.